![molecular formula C22H26F3N5O2 B10846581 N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846581.png)
N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADS-103274 is a small molecular drug with the chemical formula C22H26F3N5O2 . It is primarily known for its role as an investigative agent in scientific research. The compound has been studied for its potential therapeutic effects, particularly in the context of its interactions with specific molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADS-103274 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of ADS-103274.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of ADS-103274 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Continuous flow processes: For higher efficiency, continuous flow processes may be employed.
Quality control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ADS-103274 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of ADS-103274.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ADS-103274 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: ADS-103274 is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
ADS-103274 exerts its effects through interactions with specific molecular targets. The primary targets include:
5-HT 2B receptor: ADS-103274 acts as an inhibitor of this receptor, which is involved in various physiological processes.
Melanin-concentrating hormone receptor 1: The compound also inhibits this receptor, which plays a role in energy homeostasis and feeding behavior.
The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- CHEMBL276393
- BDBM50241099
Uniqueness
ADS-103274 is unique in its specific combination of functional groups and its high affinity for the 5-HT 2B receptor and melanin-concentrating hormone receptor 1. This makes it a valuable tool for studying these receptors and developing new therapeutic agents targeting these pathways .
Properties
Molecular Formula |
C22H26F3N5O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-3-methylbenzimidazol-5-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H26F3N5O2/c1-28(2)11-12-29(3)21-27-18-10-7-16(13-19(18)30(21)4)26-20(31)14-32-17-8-5-15(6-9-17)22(23,24)25/h5-10,13H,11-12,14H2,1-4H3,(H,26,31) |
InChI Key |
KMPCTCXLXOJTGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)N=C1N(C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



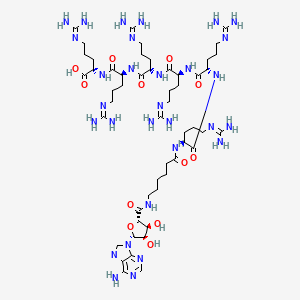
![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)
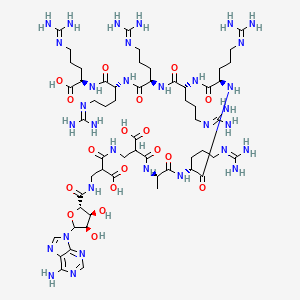
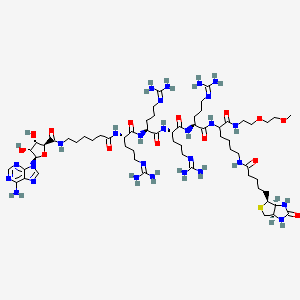
![Ac-YR[CEHdFRWC]-NH2](/img/structure/B10846529.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846545.png)
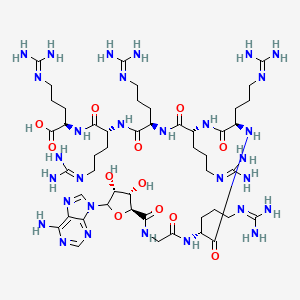

![N-(2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846564.png)

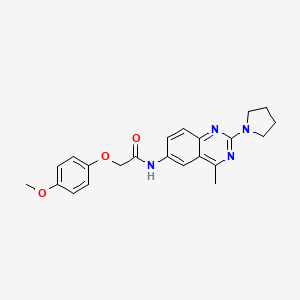
![N-[6-[[1-[[1-[[1-[[1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846596.png)

